2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.
Scientific Research Applications
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms, particularly those involving kinase inhibition.
Materials Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Cyclization: This involves the formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the construction of the ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the ring system.
Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrolo[2,3-b]pyrazine ring system.
Ring Condensation: This involves the condensation of smaller ring systems to form the pyrrolo[2,3-b]pyrazine ring system.
Chemical Reactions Analysis
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.
Mechanism of Action
The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the carboxylic acid group, making it less versatile for further chemical modifications.
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde:
These comparisons highlight the unique features of this compound, such as the presence of both a bromine atom and a carboxylic acid group, which contribute to its versatility and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHPDGWLWPFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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